1,2,8,9-Tetrachlorodibenzofuran
Overview
Description
Chemical Reactions Analysis
The reactivity of TCDF is crucial for understanding its fate in the environment. One notable reaction involves the interaction with the methylidyne radical (CH). The CH radical can attack various C–X (X = C, Cl, H, O) bonds of TCDF via insertion modes, resulting in the formation of multiple products. The reaction is exothermic and spontaneous, leading to the production of 13 distinct compounds. The most favorable channel involves CH radical insertion into the C–C bond, except for C atoms attached to chlorine. These findings enhance our understanding of TCDF’s reactivity in the atmosphere .
Scientific Research Applications
Toxicity and Environmental Impact
1,2,8,9-Tetrachlorodibenzofuran is a type of dioxin-like compound. Its toxicity and environmental impact have been extensively studied. For instance, the World Health Organization reevaluated human and mammalian toxic equivalency factors (TEFs) for dioxins and dioxin-like compounds, which include various polychlorinated biphenyls (PCBs) and tetrachlorodibenzofuran isomers (van den Berg et al., 2006).
Bioremediation and Detoxification
Research on the dechlorination and detoxification of hexachlorodibenzofuran by bacterial cultures such as Dehalococcoides ethenogenes Strain 195 indicates potential pathways for bioremediation of toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) (Liu & Fennell, 2008).
Effects on Wildlife and Ecosystems
Studies have been conducted to understand the long-term fate and bioavailability of 2,3,7,8-tetrachlorodibenzofuran in various environmental settings, such as littoral enclosures, and its effects on wildlife and ecosystems (Currie et al., 2000).
Molecular Interactions and Mechanisms
The interaction of 2,3,7,8-tetrachlorodibenzofuran with the aryl hydrocarbon receptor (AhR) and its subsequent effects have been a subject of study. This research provides insights into the molecular mechanisms of toxicity and potential drug targets for diseases like breast cancer (Zhang et al., 2009).
Human Health Implications
Investigations into the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) offer insights that may be relevant to the health implications of chlorinated counterparts like this compound (Birnbaum, Staskal, & Diliberto, 2003).
Analytical Methods and Standards
Studies like the interlaboratory comparison for the determination of chlorinated dibenzo-p-dioxins and dibenzofurans using regulatory methods provide a basis for standardized and accurate measurement of compounds like this compound in various matrices (Wilken et al., 2008).
Properties
IUPAC Name |
1,2,8,9-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYCQUKMNPHFPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=C(C=C3)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220937 | |
Record name | 1,2,8,9-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70648-22-5 | |
Record name | 1,2,8,9-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,8,9-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,8,9-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M494JZ72W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.